molecular formula C18H28N2 B4895857 1-ethyl-4-(4-phenylcyclohexyl)piperazine

1-ethyl-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B4895857
M. Wt: 272.4 g/mol
InChI Key: XMDMJJCQBSHFMK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-phenylcyclohexyl)piperazine is a substituted piperazine derivative characterized by a piperazine core with an ethyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position (Figure 1). The 4-phenylcyclohexyl group introduces steric bulk and lipophilicity, while the ethyl group modulates electronic and metabolic properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors, enzymes, and transporters . For example, substituents on the piperazine ring, such as aryl or cyclohexyl groups, are known to influence binding selectivity, metabolic stability, and solubility .

Properties

IUPAC Name

1-ethyl-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-19-12-14-20(15-13-19)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDMJJCQBSHFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-4-(4-phenylcyclohexyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Ethyl-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among piperazine derivatives arise from substituent variations. A comparison of select analogs is provided in Table 1 :

Compound Name Substituents (N1, N4) Aqueous Solubility (μM) LogP Metabolic Stability Key References
1-Ethyl-4-(4-phenylcyclohexyl)piperazine Ethyl, 4-phenylcyclohexyl Predicted: 20–40 ~3.5 Moderate (CYP3A4 liability)
MT-45 Cyclohexyl, 1,2-diphenylethyl <10 4.2 Low (rapid oxidation)
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine 2,4-Dimethoxybenzyl, 4-phenylcyclohexyl 15–30 2.8 High (steric shielding)
GBR 12909 Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl <5 5.1 Low (CYP3A4/2C8-dependent)

Key Observations :

  • Solubility : The ethyl group in 1-ethyl-4-(4-phenylcyclohexyl)piperazine likely improves solubility compared to bulkier analogs like MT-45 or GBR 12907. Ethylene or methylene spacers between piperazine and aromatic groups enhance solubility (e.g., 80 μM for ethylene-spaced analogs) .
  • Metabolic Stability : Piperazine rings are metabolic hot spots. The ethyl group may slow N-dealkylation compared to methyl substituents (e.g., in Cyclizine derivatives), but CYP3A4-mediated oxidation remains a concern .
Pharmacological Activity
  • Receptor Binding : Piperazines with 4-arylcyclohexyl groups (e.g., 4-phenylcyclohexyl) may exhibit affinity for serotonin (5-HT) or dopamine receptors, similar to phenylpiperazine analogs like TFMPP or mCPP . The bulky cyclohexyl group could reduce off-target binding compared to planar aromatic substituents .
  • Cytotoxicity : 4-Chlorobenzhydrylpiperazine derivatives show potent anticancer activity, suggesting that the 4-phenylcyclohexyl group in the target compound might confer similar properties if conjugated with bioisosteric moieties .
  • Selectivity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) demonstrate enhanced dopamine transporter (DAT) selectivity, whereas flexible analogs like 1-ethyl-4-(4-nitrophenyl)piperazine lack such precision .

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